3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a benzamide core substituted with a methoxy group and a tetrazole ring. The presence of the tetrazole ring is particularly significant due to its diverse biological applications, predominantly in material and medicinal chemistry . Tetrazoles are known for their electron-donating and electron-withdrawing properties, which make them versatile in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide core. One common method for synthesizing tetrazole derivatives is the reaction of triethyl orthoformate with sodium azide . Another approach involves the use of alcohols and aldehydes or isocyanides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be critical in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles: These compounds also feature a tetrazole ring and have been studied for their antifungal activity.
3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones: Known for their antibacterial properties.
Uniqueness
What sets 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the benzamide core can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13N5O2 |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
3-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-7-2-4-11(8-14)15(21)17-12-5-3-6-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
DQKVAMOZGDGMTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.